molecular formula C26H29ClFN5O3 B2509182 N-(sec-butyl)-2-(2-chloro-4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223856-18-5

N-(sec-butyl)-2-(2-chloro-4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2509182
CAS No.: 1223856-18-5
M. Wt: 514
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrimidine class of heterocyclic molecules, characterized by a fused triazoloquinazoline core. The structure features a sec-butyl group at the N-position, a 2-chloro-4-fluorobenzyl substituent at position 2, and a 3-methylbutyl (isopentyl) chain at position 2. Its molecular formula is inferred as C₂₆H₂₉ClF₂N₅O₃, with a molecular weight of approximately 534.0 g/mol (estimated based on analogs in –3).

Properties

IUPAC Name

N-butan-2-yl-2-[(2-chloro-4-fluorophenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClFN5O3/c1-5-16(4)29-23(34)17-7-9-20-22(12-17)33-25(31(24(20)35)11-10-15(2)3)30-32(26(33)36)14-18-6-8-19(28)13-21(18)27/h6-9,12-13,15-16H,5,10-11,14H2,1-4H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESDOTFWKWBLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=C(C=C(C=C4)F)Cl)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(sec-butyl)-2-(2-chloro-4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a compound with significant potential in pharmacological applications. This article explores its biological activity based on available research findings.

  • Molecular Formula : C26H29ClFN5O3
  • Molecular Weight : 514.0 g/mol
  • CAS Number : 1223856-18-5

The compound's mechanism of action involves interactions with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(sec-butyl)-2-(2-chloro-4-fluorobenzyl) derivatives exhibit antimicrobial properties. For instance:

  • Urease Inhibition : Compounds in this class have shown promising results in urease inhibition assays, surpassing standard benchmarks .

Anticancer Properties

Research has suggested potential anticancer activity through:

  • Topoisomerase Inhibition : Similar compounds have been investigated for their ability to inhibit topoisomerase II, a key enzyme in DNA replication and repair . This inhibition can lead to apoptosis in cancer cells.

Neuroprotective Effects

Some derivatives have shown neuroprotective effects in animal models:

  • PD-1/PD-L1 Interaction : Certain analogs have demonstrated the ability to modulate immune responses by inhibiting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy .

Case Studies

  • Study on Urease Inhibition :
    • A series of derivatives were synthesized and tested for urease inhibition. The results indicated that modifications to the molecular structure significantly enhanced activity .
  • Anticancer Activity Assessment :
    • In vitro studies on cancer cell lines revealed that compounds with similar structures could induce apoptosis via topoisomerase inhibition .

Data Table of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntimicrobialUrease inhibitorsSignificant urease inhibition
AnticancerTopoisomerase inhibitorsInduction of apoptosis
Immune ModulationPD-1/PD-L1 inhibitorsEnhanced immune response

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with three analogs (from –3), focusing on structural variations , physicochemical properties , and functional group implications .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Variations
Target Compound C₂₆H₂₉ClF₂N₅O₃* ~534.0 2-(2-chloro-4-fluorobenzyl), 4-(3-methylbutyl) 1,5-dioxo triazoloquinazoline core
Compound C₂₆H₃₀ClN₅O₃ 496.0 2-(4-chlorobenzyl) Lacks fluorine; chloro-only benzyl
Compound C₂₅H₂₈FN₅O₂S 481.6 1-((4-fluorobenzyl)thio) Thioether linkage; fluorobenzyl
Compound C₁₇H₂₁N₅O₃ 343.4 8-(4-methoxyphenyl) Imidazo-triazine core; methoxy group

*Estimated based on analogs.

Substituent Effects on Molecular Properties

  • Chloro vs. Fluoro vs. The fluorine atom increases metabolic stability and lipophilicity (logP ~3.5 estimated) . ’s 4-methoxyphenyl group introduces steric bulk and hydrogen-bonding capacity, reducing logP (~2.8) .
  • Alkyl Chain Variations :

    • The 3-methylbutyl (isopentyl) chain in the target compound and provides hydrophobicity , aiding membrane permeability. In contrast, ’s isobutyl group (shorter chain) may reduce cellular uptake efficiency .

Functional Group Impact on Reactivity

  • 1,5-Dioxo Groups : Present in the target compound and , these moieties enhance hydrogen-bonding interactions with enzymatic active sites, critical for inhibitory activity .

Research Findings and Implications

While pharmacological data for the target compound are unavailable, structural analogs suggest:

Enhanced Selectivity : The dual chloro-fluoro substitution may improve selectivity for enzymes with hydrophobic active sites (e.g., kinases) compared to single-halogen analogs .

Metabolic Stability : Fluorine’s electron-withdrawing effect likely reduces oxidative metabolism, extending half-life relative to ’s methoxy analog .

Synthetic Challenges : The triazoloquinazoline core requires multi-step synthesis, as seen in –2, with yields <20% reported for similar derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.